molecular formula C9H14N2O B1433205 3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1565403-78-2

3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B1433205
CAS RN: 1565403-78-2
M. Wt: 166.22 g/mol
InChI Key: BVTGKQZNXTYHFY-UHFFFAOYSA-N
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Description

“3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is a chemical compound with the molecular formula C9H14N2O . It has a molecular weight of 166.22 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O/c1-11-9(12)6-8(10-11)7-4-2-3-5-7/h6-7,10H,2-5H2,1H3 . This indicates that the compound contains 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Synthesis Methods and Chemical Structures

  • Ultrasound-promoted Synthesis : A method for the regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines using 5-amino-3-methyl-1H-pyrazole and other compounds under ultrasound irradiation has been demonstrated. This process is efficient, yielding products in short reaction times with excellent yields (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
  • Hydrogen-bonded Chains in Isostructural Derivatives : Studies on isostructural derivatives of the compound have revealed the formation of hydrogen-bonded chains in their structures. These compounds exhibit unique molecular linkages and crystal packing, contributing to their potential applications in various fields (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Properties and Applications

  • Structural Characterization and Analysis : A derivative of the compound has been synthesized and characterized, with its structure confirmed by X-ray diffraction. The crystal packing of this compound is dominated by weak intermolecular interactions, which are crucial for understanding its chemical behavior (Delgado et al., 2020).
  • Domino Reactions and Molecular Synthesis : The compound has been used in domino reactions with aryl(hetaryl)aldehydes, leading to the formation of various hydrogenated systems. Such reactions are significant for synthesizing novel compounds with potential applications in pharmaceuticals and materials science (Lipson et al., 2015).
  • Bis(pyrazolyl)methanes Synthesis and Applications : The compound is a key player in the synthesis of bis(pyrazolyl)methanes, which are crucial in biological and medicinal activities. It also serves as a chelating agent for different metal ions (Sadeghpour & Olyaei, 2021).

Advanced Studies and Novel Compounds

  • Novel Compound Synthesis with Antitumor Activity : The synthesis of novel compounds, such as Pyridyl–Pyrazole-3-One derivatives, and their cytotoxicity against tumor cell lines, illustrates the potential of the compound in drug development and cancer research (Huang et al., 2017).
  • Crystal and Molecular Structure Studies : Investigations into the crystal and molecular structures of the compound's derivatives provide insights into their tautomeric forms and intermolecular hydrogen bonding. This knowledge is vital for developing materials with specific properties (Kimura, Okabayashi, & Yasuoka, 1983).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding inhalation and ingestion, and keeping the compound in a dry, cool, and well-ventilated place .

Future Directions

While there isn’t specific information on future directions for “3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one”, compounds with similar structures have been used in various fields. For instance, pyrazoline derivatives have been used in certain antidepressants , and as photoluminescent materials . Therefore, “3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” could potentially have similar applications.

properties

IUPAC Name

5-cyclopentyl-2-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-11-9(12)6-8(10-11)7-4-2-3-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTGKQZNXTYHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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